molecular formula C38H72O2 B14221155 Octatriacont-16-ene-3,22-dione CAS No. 827615-66-7

Octatriacont-16-ene-3,22-dione

Cat. No.: B14221155
CAS No.: 827615-66-7
M. Wt: 561.0 g/mol
InChI Key: JPDXXBQEEREUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octatriacont-16-ene-3,22-dione is a long-chain aliphatic compound characterized by a 38-carbon backbone (octatriacontane) featuring a double bond at position 16 and two ketone functional groups at positions 3 and 22. Its molecular formula is inferred as C₃₈H₇₀O₂, with a molecular weight of approximately 562.97 g/mol.

Properties

CAS No.

827615-66-7

Molecular Formula

C38H72O2

Molecular Weight

561.0 g/mol

IUPAC Name

octatriacont-16-ene-3,22-dione

InChI

InChI=1S/C38H72O2/c1-3-5-6-7-8-9-10-11-16-20-23-26-29-32-35-38(40)36-33-30-27-24-21-18-15-13-12-14-17-19-22-25-28-31-34-37(39)4-2/h21,24H,3-20,22-23,25-36H2,1-2H3

InChI Key

JPDXXBQEEREUKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)CCCCC=CCCCCCCCCCCCCC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octatriacont-16-ene-3,22-dione typically involves the use of long-chain alkenes and specific oxidation reactions. One common method is the selective oxidation of long-chain alkenes using reagents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the selective formation of the desired ketone groups.

Industrial Production Methods

Industrial production of this compound can be achieved through the bioconversion of phytosterols. This process involves the use of microbial strains, such as Mycolicibacterium neoaurum, which can selectively oxidize phytosterols to produce the desired alkenone. The bioconversion process is advantageous due to its high yield and specificity, making it a cost-effective method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Octatriacont-16-ene-3,22-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form additional ketone or carboxylic acid groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bond at the 16th carbon can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated alkenones.

Scientific Research Applications

Octatriacont-16-ene-3,22-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octatriacont-16-ene-3,22-dione involves its interaction with specific enzymes and molecular targets. In biological systems, it can be metabolized by lipoxygenases, leading to the formation of various oxidized products. These reactions often involve the formation of peroxides and subsequent cleavage to form diketones or other oxidized derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Cholest-5-ene-16,22-dione Derivatives

A steroid derivative, 3-O-[α-L-Rhamnopyranosyl(1→2)]-[β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl-26-O-β-D-glucopyranosyl cholest-5-ene-16,22-dione (C₅₁H₈₁O₂₃), shares the 16,22-dione motif but differs significantly in structure and function .

  • Backbone : Cholestane (27-carbon steroid skeleton) vs. linear 38-carbon chain.
  • Molecular Weight : 1061.52 g/mol (steroid) vs. ~562.97 g/mol (target compound), highlighting differences in bulk and solubility.
  • Applications : The glycosylated steroid may act as a bioactive molecule in plant or animal systems, whereas the linear aliphatic dione could serve as a surfactant or polymer precursor.

Long-Chain Alkanes and Alkenes

lists saturated hydrocarbons such as tetratriacontane (C₃₄H₇₀) and octacosane (C₂₈H₅₈), which lack functional groups .

  • Polarity : The ketones in Octatriacont-16-ene-3,22-dione increase polarity compared to inert alkanes, affecting solubility (e.g., in polar aprotic solvents like DMF).
  • Reactivity : The double bond and ketones enable reactions such as hydrogenation (to saturate the alkene) or nucleophilic addition (at the carbonyl groups), unlike unreactive alkanes.

Data Tables: Comparative Analysis

Property This compound Cholest-5-ene-16,22-dione Derivative Tetratriacontane
Molecular Formula C₃₈H₇₀O₂ (inferred) C₅₁H₈₁O₂₃ C₃₄H₇₀
Molecular Weight (g/mol) ~562.97 1061.52 478.96
Functional Groups Alkene, two ketones Steroid dione, glycosides None (saturated alkane)
Polarity Moderate (due to ketones) High (glycosides) Nonpolar
Potential Applications Surfactants, polymer precursors Bioactive molecules (e.g., signaling) Lubricants, waxes

Research Implications and Gaps

While this compound’s structural analogs provide insights, experimental data on its synthesis and properties remain scarce. Key research directions include:

  • Synthesis Optimization : Developing methods for selective ketone introduction in long-chain alkenes.
  • Physicochemical Profiling : Measuring melting point, solubility, and stability relative to saturated alkanes.
  • Biological Screening : Assessing antimicrobial or cytotoxic activity, leveraging its amphiphilic structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.